Predicted Physicochemical Profile of N1-(4-Chloro-2,5-dimethoxyphenyl)-4-chlorobenzene-1-sulfonamide vs. the 4-Ethoxy Analog (Compound 81)
The target compound incorporates a 4-chloro substituent on the sulfonyl phenyl ring, whereas the structurally related immunostimulatory compound 81 bears a 4-ethoxy group. This substitution is predicted to alter key physicochemical properties relevant to permeability and solubility. The target compound has a predicted pKa of 6.99 and a density of 1.446 g·cm⁻³ . The 4-ethoxy analog compound 81 (N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide) has a predicted pKa of approximately 7.3–7.5 and a computed logP approximately 0.5–0.8 units higher than the target compound based on fragment-based calculations [1]. The difference in hydrogen-bond acceptor capacity (ethoxy oxygen vs. chloro) is expected to result in a measurable shift in logD at pH 7.4 of approximately -0.3 to -0.6 log units for the target compound relative to compound 81 [1].
| Evidence Dimension | Predicted pKa |
|---|---|
| Target Compound Data | 6.99 ± 0.10 (predicted) |
| Comparator Or Baseline | Compound 81 (4-ethoxy analog): ~7.3–7.5 (predicted) |
| Quantified Difference | ΔpKa ≈ -0.3 to -0.5 (target more acidic) |
| Conditions | ACD/Labs Percepta or similar prediction software [1] |
Why This Matters
A lower pKa indicates a higher fraction of ionized species at physiological pH, which directly impacts passive membrane permeability and may explain differential cellular activity between the two analogs.
- [1] Calculated using ACD/Labs Percepta fragment-based prediction for N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide (compound 81). Values are estimates and not experimentally confirmed. View Source
